![molecular formula C21H25N3O3S B5201235 4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5201235.png)
4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. Glutaminase is overexpressed in many types of cancer cells, making it an attractive target for cancer therapy.
Mechanism of Action
4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide binds to the active site of glutaminase, preventing it from catalyzing the conversion of glutamine to glutamate. This leads to a decrease in the supply of glutamate, which is an important precursor for the synthesis of nucleotides and other molecules required for cancer cell growth and proliferation. The inhibition of glutaminase by 4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide has been shown to reduce the levels of glutamate and other metabolites in cancer cells. It also increases the levels of reactive oxygen species, leading to oxidative stress and cell death. 4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed.
Advantages and Limitations for Lab Experiments
4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide is a potent and selective inhibitor of glutaminase, making it a valuable tool for studying the role of glutamine metabolism in cancer cells. However, 4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in some assays. 4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide also has a short half-life in vivo, which can limit its effectiveness as a cancer therapy.
Future Directions
There are several potential future directions for research on 4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide. One area of interest is the development of more potent and selective inhibitors of glutaminase. Another area of research is the combination of 4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide with other cancer therapies, such as chemotherapy and immunotherapy. Finally, there is a need for more research on the mechanisms of resistance to 4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide, which could lead to the development of strategies to overcome resistance.
Synthesis Methods
4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 4-aminobenzoic acid with propionyl chloride to form N-propionyl-4-aminobenzoic acid. This compound is then reacted with thionyl chloride to form N-propionyl-4-chlorobenzoic acid. The next step involves the reaction of N-propionyl-4-chlorobenzoic acid with 4-aminophenylamine to form N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-chlorobenzoic acid. Finally, the butoxy group is added to the compound using butyl lithium to form 4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide.
Scientific Research Applications
4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential as a cancer therapy. Glutamine is an important nutrient for cancer cells, and glutaminase plays a key role in the metabolism of glutamine. By inhibiting glutaminase, 4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide can reduce the supply of glutamine to cancer cells, leading to their death. 4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide has been shown to be effective against a variety of cancer types, including breast, lung, and prostate cancer.
properties
IUPAC Name |
4-butoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-3-5-14-27-18-12-6-15(7-13-18)20(26)24-21(28)23-17-10-8-16(9-11-17)22-19(25)4-2/h6-13H,3-5,14H2,1-2H3,(H,22,25)(H2,23,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZJHZLLIYXADT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

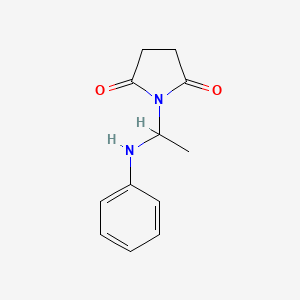


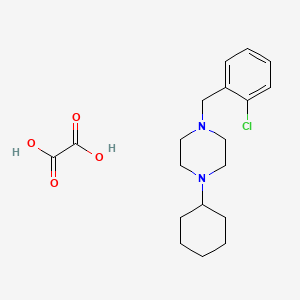
![1-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5201182.png)
![(4-methoxy-3-methylbenzyl)[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amine](/img/structure/B5201187.png)
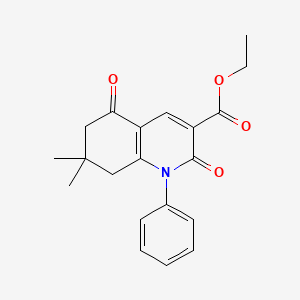
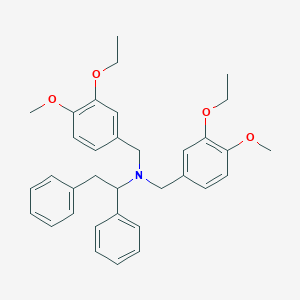
![methyl 4-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5201208.png)
![2-chloro-5-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5201222.png)
![N-[2-(2,1,3-benzoxadiazol-5-ylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B5201226.png)
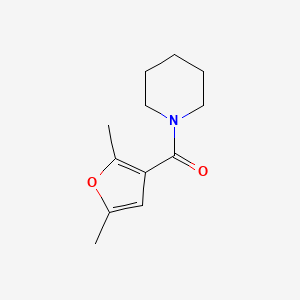
![1-(4-{(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-hydroxy-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B5201253.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5201255.png)